molecular formula C11H9BrClNO3S2 B4542578 5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide

5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B4542578
M. Wt: 382.7 g/mol
InChI Key: KDSQGJLMAIFLRB-UHFFFAOYSA-N
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Description

5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a thiophene ring substituted with bromine and sulfonamide groups, along with a phenyl ring substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Bromination: Thiophene is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Sulfonation: The brominated thiophene is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

    Coupling Reaction: The sulfonated thiophene is coupled with 3-chloro-4-methoxyaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the sulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity against various targets.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: It is used as a probe in chemical biology to study the interactions of sulfonamide-containing compounds with biological targets.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide: This compound has a similar structure but with a fluorobenzamide group instead of a thiophene-sulfonamide group.

    5-bromo-2-chloro-4-methoxybenzoate: This compound has a benzoate group instead of a thiophene-sulfonamide group.

Uniqueness

5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide is unique due to the presence of both a thiophene ring and a sulfonamide group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO3S2/c1-17-9-3-2-7(6-8(9)13)14-19(15,16)11-5-4-10(12)18-11/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSQGJLMAIFLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide

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